The synthesis of VH 101 phenol-alkylC4-amine typically involves several chemical reactions that incorporate the phenolic group and the alkyl chain. While specific synthetic protocols may vary, general steps include:
The exact parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity but are not extensively detailed in the available literature .
The molecular structure of VH 101 phenol-alkylC4-amine consists of a phenolic core linked to a four-carbon alkyl chain terminating in an amine group. The presence of dihydrochloride suggests that the compound exists as a salt form, which can enhance its solubility in aqueous solutions.
Key structural features include:
The molecular weight and specific three-dimensional conformation are critical for its function in biological systems but require further computational modeling for precise elucidation .
VH 101 phenol-alkylC4-amine participates in several chemical reactions relevant to its application in protein degradation:
These reactions are crucial for understanding how VH 101 functions within cellular systems and its potential therapeutic applications .
The mechanism of action of VH 101 phenol-alkylC4-amine primarily revolves around its role as a ligand for the von-Hippel-Lindau protein. Upon binding to this E3 ubiquitin ligase, it enables the recruitment of target proteins for ubiquitination:
This mechanism underscores its potential in therapeutic strategies aimed at degrading oncogenic or misfolded proteins .
The primary applications of VH 101 phenol-alkylC4-amine lie within biochemical research and drug development:
These applications highlight its significance in advancing therapeutic strategies through innovative biochemical approaches .
Targeted protein degradation represents a transformative approach in chemical biology and therapeutic development, enabling precise elimination of disease-associated proteins through cellular quality-control mechanisms. Within this field, proteolysis targeting chimeras stand as bifunctional molecules that hijack the ubiquitin-proteasome system to induce degradation of specific protein targets. These molecules circumvent the occupancy-driven limitations of traditional inhibitors, operating catalytically to degrade targets previously deemed "undruggable" [2] [6]. The compound VH 101 phenol-alkylC4-amine dihydrochloride exemplifies a strategically designed E3 ligase-recruiting element critical for constructing proteolysis targeting chimeras, particularly those engaging the von Hippel-Lindau ubiquitin ligase [1] [5].
The conceptual foundation for proteolysis targeting chimeras was established in 2001 with the report of a peptide-based chimera targeting methionine aminopeptidase-2 for degradation via the Skp1-Cullin-F-box complex [2] [6]. This prototype molecule comprised an IκBα phosphopeptide (E3 recruiter) linked to ovalicin (target protein binder), demonstrating proof-of-concept for induced ubiquitination. Key evolutionary milestones include:
Table 1: Key Milestones in Proteolysis Targeting Chimeras Development
Year | Advancement | Significance |
---|---|---|
2001 | Peptide-based PROTAC (Protac-1) | First demonstration of targeted ubiquitination via chimeric molecule [6] |
2008 | All-small-molecule PROTAC (MDM2-AR recruiter) | Improved cellular permeability and drug-like properties [6] [7] |
2012 | VHL ligand VH032 identification | Enabled high-affinity VHL-recruiting PROTACs [4] [7] |
2021 | VH 101 phenol-alkylC4-amine patent (WO2022051326A1) | Optimized linker-functionalized VHL ligand for degraders [1] |
E3 ubiquitin ligases confer substrate specificity within the ubiquitin-proteasome system, a hierarchical enzymatic cascade comprising:
Approximately 600 human E3 ligases are categorized into structural families:
Table 2: Major E3 Ubiquitin Ligase Families and Functional Characteristics
Family | Transfer Mechanism | Representative Members | Biological Roles |
---|---|---|---|
RING (Monomeric) | Direct E2→substrate | MDM2, TRAF6 | p53 regulation, NF-κB signaling |
RING (Multi-subunit CRLs) | Direct E2→substrate via adaptor complexes | CRL2VHL, CRL4CRBN | Hypoxia response, neural development |
HECT | E2→E3→substrate | NEDD4, HERC family | Membrane receptor turnover, DNA repair |
RBR | E2→E3 (RING1)→E3 (RING2)→substrate | Parkin, HOIP | Mitophagy, inflammation regulation |
The cullin-RING ligase CRL2VHL is particularly significant in proteolysis targeting chimeras design due to its tissue-wide expression, well-characterized substrate recruitment, and druggable binding pockets [3] [4].
The von Hippel-Lindau tumor suppressor protein is the substrate-recognition subunit of the CRL2VHL E3 ubiquitin ligase complex. It physiologically targets hypoxia-inducible factor 1-alpha for oxygen-dependent degradation via recognition of its hydroxyproline residue within the LxxLAP motif [4] [6]. Structural studies reveal:
Small-molecule VHL ligands mimic the hydroxyproline binding motif of hypoxia-inducible factor 1-alpha. VH 101 phenol-alkylC4-amine dihydrochloride (C~30~H~44~Cl~2~FN~5~O~5~S; MW 676.67 g/mol) exemplifies a functionalized ligand incorporating [1] [5] [9]:
Table 3: Structural Components of VH 101 Phenol-AlkylC4-Amine Dihydrochloride
Component | Chemical Structure | Function in PROTAC Design |
---|---|---|
VHL-binding motif | (2S,4R)-1-((S)-2-(1-Fluorocyclopropane-1-carboxamido)-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxamide | High-affinity engagement of VHL α-domain (K~d~ = nM range) [4] [5] |
Phenol-alkylC4 linker | 2-(4-Aminobutoxy)-4-(4-methylthiazol-5-yl)benzyl | Optimized length/spacing for ternary complex formation [1] [9] |
Terminal amine | -CH~2~CH~2~CH~2~CH~2~NH~2~·2HCl | Enables modular conjugation to target protein ligands |
This compound’s utility is evidenced in proteolysis targeting chimeras targeting diverse proteins, including receptor tyrosine kinases, transcription factors, and nuclear receptors. Its terminal amine facilitates rapid derivatization, while the phenol moiety enhances solubility and metabolic stability relative to earlier VHL ligands [5] [9] [10]. As a commercialized building block (CAS 2564467-03-2), it represents a critical tool for advancing targeted degradation therapeutics [1] [5] [9].
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